Methyl 2-(3-oxoazetidin-1-YL)isonicotinate
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Overview
Description
2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester is a chemical compound with a unique structure that combines an azetidinone ring with a pyridine carboxylic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester typically involves the reaction of a pyridine derivative with an azetidinone precursor. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the ester linkage. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to the formation of various substituted esters.
Scientific Research Applications
2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets. The azetidinone ring can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of protein function, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(1,3-Benzodioxol-5-yl)-N-(diphenylmethyl)-2-(3-oxo-1-azetidinyl)acetamide
- N-(4-[(3-Oxo-1-azetidinyl)sulfonyl]phenyl)acetamide
Uniqueness
2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester is unique due to its combination of an azetidinone ring and a pyridine carboxylic acid ester. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a scaffold for drug development further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 2-(3-oxoazetidin-1-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-15-10(14)7-2-3-11-9(4-7)12-5-8(13)6-12/h2-4H,5-6H2,1H3 |
InChI Key |
URGFVYXRIZELMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)N2CC(=O)C2 |
Origin of Product |
United States |
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